molecular formula C11H11BrO3 B12586190 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- CAS No. 507480-02-6

4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl-

Cat. No.: B12586190
CAS No.: 507480-02-6
M. Wt: 271.11 g/mol
InChI Key: SDSREXHBVVJOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is a heterocyclic compound that belongs to the family of benzodioxins This compound is characterized by the presence of a bromomethyl group and two methyl groups attached to the dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin-4-one derivatives typically involves the reaction of salicylic acid with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in the formation of the desired benzodioxinone derivatives.

Industrial Production Methods

Industrial production of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzodioxinone derivatives.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- involves its interaction with specific molecular targets. For instance, as a nucleoside base transport inhibitor, it interferes with the transport of nucleosides across cell membranes, thereby affecting cellular processes. The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is unique due to the presence of the bromomethyl group, which allows for a wide range of substitution reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

CAS No.

507480-02-6

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

5-(bromomethyl)-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H11BrO3/c1-11(2)14-8-5-3-4-7(6-12)9(8)10(13)15-11/h3-5H,6H2,1-2H3

InChI Key

SDSREXHBVVJOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2C(=O)O1)CBr)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.